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Spectroscopic Analysis of Dimethyl Brassylate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl brassylate	
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Introduction: This technical guide provides an in-depth overview of the spectroscopic data for Dimethyl Brassylate (CAS 1472-87-3), also known as dimethyl tridecanedioate. The term "Methyl Brassylate" can be ambiguous; this document focuses on the dimethyl ester derivative of brassylic acid (tridecanedioic acid), a compound of interest in various chemical research and development sectors. This guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics. The molecular formula for Dimethyl Brassylate is C₁₅H₂₈O₄, with a molecular weight of 272.38 g/mol .[1]

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Di**methyl Brassylate**. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

¹H NMR Data (Predicted)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
3.67	S	6H	2 x -OCH₃
2.30	t	4H	2 x -CH ₂ -C=O
1.63	р	4H	2 x -CH ₂ -CH ₂ -C=O
1.25	m	14H	7 x -CH ₂ - (internal)

¹³C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
174.3	C=O (Ester Carbonyl)
51.4	-OCH₃
34.1	-CH ₂ -C=O
29.5 - 29.1	Internal -CH2- groups
24.9	-CH ₂ -CH ₂ -C=O

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is particularly useful for identifying functional groups.

Wavenumber (cm⁻¹)	Intensity	Assignment
~2925	Strong	C-H stretch (alkane)
~2855	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1465	Medium	C-H bend (methylene)
~1170	Strong	C-O stretch (ester)



Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum for Di**methyl Brassylate** would show a molecular ion peak and various fragment ions.

m/z	Relative Intensity	Assignment
272	Moderate	[M]+ (Molecular Ion)
241	High	[M - OCH ₃]+
239	Low	[M - H ₂ O - CH ₃]+
149	Low	[C ₇ H ₅ O ₃] ⁺ (Phthalic anhydridelike fragment, common background)
87	High	[CH ₃ OOC(CH ₂) ₂] ⁺
74	Very High (Base Peak)	[CH ₃ OOCCH ₂] ⁺ (McLafferty rearrangement product)
59	High	[COOCH ₃] ⁺
55	High	[C4H7] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation: A small amount of Dimethyl Brassylate (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube.
 [2] A small quantity of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]



- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
- ¹H NMR Data Acquisition:
 - The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
 - A standard one-pulse ¹H NMR experiment is performed.
 - Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Data Acquisition:
 - A proton-decoupled ¹³C NMR experiment is typically run to simplify the spectrum to single lines for each unique carbon atom.[4][5]
 - A larger number of scans is required due to the low natural abundance of ¹³C (typically several hundred to thousands).[6]
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[7]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS). For ¹H NMR, the signals are integrated to determine the relative number of protons.[2]

FT-IR Spectroscopy Protocol

- Sample Preparation: For a solid sample like Dimethyl Brassylate, a thin film can be
 prepared by dissolving a small amount of the compound in a volatile solvent (e.g., acetone or
 methylene chloride), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and
 allowing the solvent to evaporate.[8] Alternatively, a KBr pellet can be made by grinding a
 small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[9][10]



· Data Acquisition:

- A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded to subtract atmospheric and instrumental interferences.[11]
- The prepared sample is placed in the spectrometer's sample compartment.
- The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.[12]
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate a transmittance or absorbance spectrum.[11] The positions of the absorption bands are then identified.

Mass Spectrometry Protocol

- Sample Preparation: A dilute solution of Dimethyl Brassylate is prepared in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. Electron Impact (EI) is a common method for volatile, thermally stable compounds.[13] [14]
- Data Acquisition:
 - The sample is introduced into the ion source (e.g., via direct infusion or through a gas chromatograph).[15]
 - In the ion source, molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.[13][14]
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[16]
 - The detector records the abundance of each ion.[15]
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is



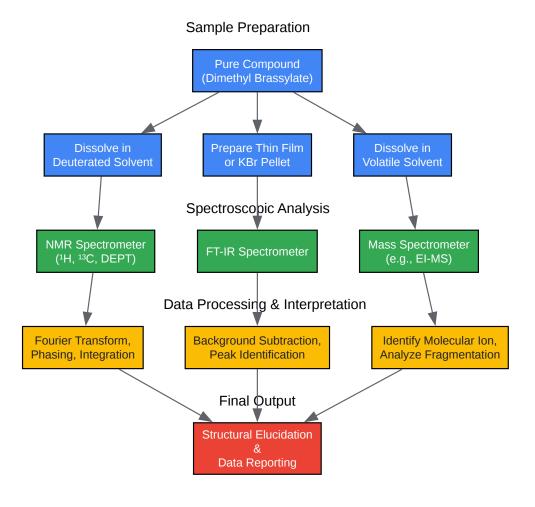
analyzed to provide structural information.[17]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like Di**methyl Brassylate**.

General Workflow for Spectroscopic Analysis





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Caption: General Workflow for Spectroscopic Analysis.

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